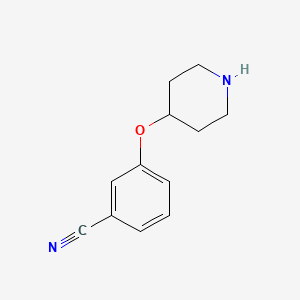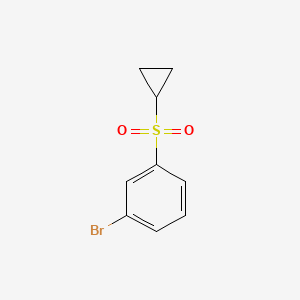
1-Ethynyl-4-(methylsulfonyl)benzene
Übersicht
Beschreibung
1-Ethynyl-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H8O2S It is characterized by the presence of an ethynyl group attached to a benzene ring, which also bears a methylsulfonyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a terminal alkyne (such as ethynylbenzene) is coupled with an aryl halide (such as 4-bromomethylsulfonylbenzene) in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere of nitrogen or argon, and at elevated temperatures (around 60-80°C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where substituents like nitro or halogen groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, at low temperatures (0-5°C).
Major Products Formed:
Oxidation: Formation of 4-(methylsulfonyl)benzaldehyde or 4-(methylsulfonyl)benzoic acid.
Reduction: Formation of 1-ethynyl-4-(methylthio)benzene.
Substitution: Formation of 1-ethynyl-4-(methylsulfonyl)-2-nitrobenzene or 1-ethynyl-4-(methylsulfonyl)-2-chlorobenzene.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-4-(methylsulfonyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism by which 1-Ethynyl-4-(methylsulfonyl)benzene exerts its effects depends on the specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The ethynyl group can form covalent bonds with nucleophilic residues in the enzyme, while the methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-4-(methylthio)benzene: Similar structure but with a methylthio group instead of a methylsulfonyl group.
1-Ethynyl-4-(methylsulfanyl)benzene: Another similar compound with a methylsulfanyl group.
4-Ethynylbenzenesulfonic acid: Contains a sulfonic acid group instead of a methylsulfonyl group.
Uniqueness: 1-Ethynyl-4-(methylsulfonyl)benzene is unique due to the presence of both an ethynyl group and a methylsulfonyl group on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
1-ethynyl-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIDRFMWWROMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621932 | |
| Record name | 1-Ethynyl-4-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340771-31-5 | |
| Record name | 1-Ethynyl-4-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-Ethynyl-4-(methylsulfonyl)benzene used in the synthesis of the 18F-labelled COX-2 inhibitor described in the research?
A1: this compound serves as a crucial building block in the synthesis of a fluorine-18 labelled COX-2 inhibitor, [18F]1b, which is structurally similar to valdecoxib. [, ] This compound's alkyne functionality allows it to participate in a ruthenium-catalyzed 1,3-dipolar cycloaddition reaction with the 18F-labelled aromatic nitrile oxide precursor, 4-[18F]fluoro-N-hydroxybenzimidoyl chloride (18FBIC). [, ] This reaction efficiently forms the desired isoxazole ring system present in the target COX-2 inhibitor. [, ]
Q2: What are the advantages of using 18FBIC in conjunction with this compound for PET radiotracer synthesis?
A2: This synthetic strategy offers several benefits for PET radiotracer development:
- Efficiency: The one-pot synthesis of 18FBIC from [18F]fluoride, coupled with the efficient cycloaddition with this compound, allows for rapid access to the desired [18F]1b in good radiochemical yields. [, ]
- Versatility: The 18FBIC building block strategy can be extended to incorporate various alkynes, potentially enabling the synthesis of a diverse range of 18F-labelled isoxazoles for PET imaging applications. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














